N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a synthetic organic compound characterized by its unique structure, which includes two tert-butylphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2-tert-butylaniline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl or pyrazole rings, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
Chemistry: In chemistry, N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Industry: In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. This binding can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-tert-Butylaniline: A precursor used in the synthesis of N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide.
N,N’-bis(2-tert-butylphenyl)formamidine: A structurally related compound with similar steric properties.
Uniqueness: N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of tert-butylphenyl groups and pyrazole ring, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-N,5-N-bis(2-tert-butylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)17-12-8-10-14-19(17)27-23(31)21-16-22(30(7)29-21)24(32)28-20-15-11-9-13-18(20)26(4,5)6/h8-16H,1-7H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMYJPTTDSFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC=C3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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